3-Bromo-2-hydroxy-N-phenylbenzamide
Description
3-Bromo-2-hydroxy-N-phenylbenzamide is a brominated benzamide derivative featuring a hydroxy group at position 2, a bromine atom at position 3 on the benzamide ring, and a phenyl group attached to the amide nitrogen. Brominated benzamides are widely studied for their roles in medicinal chemistry, materials science, and catalysis, particularly due to their ability to act as directing groups in metal-catalyzed C–H bond functionalization reactions . The hydroxy and amide groups in this compound likely confer N,O-bidentate coordination capabilities, similar to structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which are exploited in catalytic applications .
Properties
CAS No. |
17746-10-0 |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-4-7-10(12(11)16)13(17)15-9-5-2-1-3-6-9/h1-8,16H,(H,15,17) |
InChI Key |
XOURHBJTELLWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity | Scalability | Safety Profile |
|---|---|---|---|---|---|
| Classical Bromination | Br₂, CH₃COOH, 25–60°C | 65–78 | Moderate | Industrial | Hazardous (Br₂) |
| NBS/p-TsOH | NBS, p-TsOH, MeOH, 25°C | 86–92 | High | Lab/Scale-up | Safe |
| Electrochemical | HBr, H₂SO₄, Pt electrodes, 1.5 V | 97.1 | High | Industrial | Green chemistry |
| Ru-Catalyzed | [RuCl₂(p-cymene)]₂, K₂S₂O₈, TFA, 60°C | 72–82 | High | Lab-scale | Moderate (TFA use) |
| Sandmeyer | NaNO₂, HBr, CuBr₂, 0–5°C | 50–60 | Low | Obsolete | Moderate (toxic byproducts) |
Industrial-Scale Considerations
For large-scale production, electrochemical and NBS methods are favored. Continuous flow reactors minimize bromine exposure and improve heat management. Purification typically involves distillation followed by recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxy-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Scientific Research Applications
Chemistry: 3-Bromo-2-hydroxy-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This makes it a candidate for research in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-hydroxy-N-phenylbenzamide as an enzyme inhibitor involves binding to the active site of acetylcholinesterase and butyrylcholinesterase. This binding prevents the enzymes from breaking down acetylcholine, a neurotransmitter, thereby increasing its concentration in the synaptic cleft. The increased acetylcholine levels can improve neurotransmission and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-Bromo-2-hydroxy-N-phenylbenzamide and analogous brominated benzamides:
Structural and Functional Insights
- Substituent Effects: The position of bromine and other substituents significantly impacts reactivity and applications. In contrast, fluorinated analogs like 2-bromo-N-(3-fluorophenyl)benzamide highlight how fluorine enhances crystallinity and influences packing motifs .
- Directing Group Utility : Compounds with N,O-bidentate groups, such as the hydroxy-amide motif in this compound, are critical in catalysis. Evidence from N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confirms such groups enable efficient metal coordination for C–H activation .
- Synthetic Efficiency : High-yield syntheses (e.g., 90% for 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxy]benzamide) demonstrate the feasibility of complex halogenated benzamide production .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-hydroxy-N-phenylbenzamide, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via bromination of salicylic acid derivatives followed by amide coupling with aniline. For example, brominating 2-hydroxybenzoic acid at the 3-position using bromine in acetic acid, then activating the carboxyl group with thionyl chloride before reacting with phenylamine. Substituents on the phenyl ring (e.g., electron-withdrawing groups) may require adjusted coupling conditions, such as using DCC/DMAP in DMF for sterically hindered amines. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of -/-NMR to verify aromatic proton environments and amide bond formation (e.g., 10–12 ppm for -OH, 165–170 ppm for carbonyl). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity ≥95% can be validated via reverse-phase HPLC with UV detection at 254 nm. For crystalline samples, compare experimental and simulated PXRD patterns to rule out polymorphic impurities .
Q. How should researchers safely handle this compound given its potential hazards?
- Methodological Answer : Consult SDS data for specific handling protocols. Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation/contact. Store in airtight containers at 2–8°C, away from light. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Monitor occupational exposure using air sampling (NIOSH Method 2552) to ensure compliance with workplace safety standards .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in brominated benzamide derivatives?
- Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/water mix) and collect data using a Mo-Kα source (λ = 0.71073 Å). Refine structures with SHELXL, focusing on anisotropic displacement parameters for bromine atoms. Use ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks (e.g., O–H···O/N interactions). Compare bond lengths/angles with DFT-optimized geometries to validate accuracy .
Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : If DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution at the 4-position but experiments show 5-bromination, re-evaluate solvent effects (polarizable continuum models) or consider kinetic vs. thermodynamic control. Validate via -NMR kinetics (e.g., monitoring bromine consumption) and LC-MS to detect intermediates. Adjust computational parameters (e.g., implicit/explicit solvation) to align with empirical results .
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., -CF, -NO) on the phenyl ring. Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use molecular docking (AutoDock Vina) to map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Correlate logP values (HPLC-derived) with membrane permeability trends .
Q. What mechanistic insights can be gained from studying the compound’s degradation under UV light or oxidative conditions?
- Methodological Answer : Expose solutions to UV (254 nm) and analyze degradation products via LC-QTOF-MS. Identify major pathways (e.g., debromination, hydroxylation) using isotopic labeling (-HO). For oxidative stability, perform accelerated aging studies with HO/Fe (Fenton’s reagent) and monitor via -NMR. Compare activation energies (Arrhenius plots) to predict shelf-life under varying storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
